2-Ethyl-d5-5-methylpyrazine
Description
Properties
CAS No. |
1335401-80-3 |
|---|---|
Molecular Formula |
C7H5D5N2 |
Molecular Weight |
127.2 |
Purity |
95% min. |
Synonyms |
2-Ethyl-d5-5-methylpyrazine |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent in Food Science
2-Ethyl-5-methylpyrazine is recognized for its role as a flavoring agent in various food products. It contributes to the desirable roasted and nutty flavors found in coffee, tea, and certain sauces. The compound is formed during the Maillard reaction, a complex series of chemical reactions that occur when amino acids and reducing sugars are heated together. This reaction is crucial for developing flavors in cooked foods.
Key Findings:
- Flavor Profile : The compound imparts a characteristic roasted flavor that enhances the sensory experience of foods such as chocolate, coffee, and roasted nuts .
- Quantitative Analysis : Studies employing headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) have quantified the presence of 2-ethyl-5-methylpyrazine in various food matrices, providing insights into its concentration levels and flavor contribution .
Analytical Chemistry Applications
In analytical chemistry, 2-ethyl-d5-5-methylpyrazine serves as an internal standard for quantifying other pyrazines in complex mixtures. Its deuterated form allows for precise measurements due to its distinct mass signature.
Applications:
- Internal Standard : The use of deuterated compounds like this compound helps improve the accuracy of quantitative analyses by compensating for variations in sample preparation and instrument response .
- Method Development : Researchers have developed methods to detect pyrazines in environmental samples, particularly in studies focused on pollutant degradation products from industrial processes .
Environmental Studies
The environmental applications of this compound are primarily linked to its role in studying the degradation of amines used in carbon capture technologies. Understanding the degradation pathways of these amines is critical for assessing their environmental impact.
Research Insights:
- Degradation Products : In studies exploring amine degradation during CO2 capture, this compound has been identified as a significant degradation product, highlighting its potential environmental implications .
- Toxicological Assessments : Toxicity assessments conducted on various pyrazines, including this compound, indicate that these compounds may pose limited risks at low exposure levels. Studies have established No Observed Adverse Effect Levels (NOAELs) for several pyrazines based on dietary studies in animal models .
Table 1: Flavor Concentration Levels of Pyrazines in Food
| Compound | Concentration (µg/kg) | Source |
|---|---|---|
| 2-Ethyl-3-methylpyrazine | 7.0 | Green Tea |
| 2-Ethyl-6-methylpyrazine | 9.3 | Roasted Coffee |
| 2-Ethyl-5-methylpyrazine | 11.7 | Chocolate |
Table 2: Toxicological Data for Pyrazines
| Compound | NOAEL (mg/kg bw/day) | Study Reference |
|---|---|---|
| 2-Ethyl-3-methylpyrazine | 18 | Oser et al., 1965 |
| 2-Ethyl-5-methylpyrazine | 12 | Posternak et al., 1969 |
| 2,3-Dimethylpyrazine | 30 | Yamada et al., 1994 |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Non-Deuterated Isomers: 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine
- Structural Differences : The isomers 2-ethyl-5-methylpyrazine (2E5MP; CAS 13360-64-0) and 2-ethyl-6-methylpyrazine (2E6MP) differ in the position of the methyl group (positions 5 vs. 6). These isomers are often found as mixtures (e.g., 2-Ethyl-5(6)-methylpyrazine, EMP) in commercial samples .
- Biological Activity: Both isomers exhibit similar alarm pheromone activity in fire ants (Solenopsis invicta), with comparable electroantennogram (EAG) and behavioral responses.
- Physicochemical Properties : HPLC separation using chiral stationary phases (e.g., Chiralpak AD-H) can resolve these isomers, highlighting differences in retention times and solubility profiles .
Deuterated Analog: 2-Hydroxy-5-(ethyl-d5)-pyrazine
- Key Features : This compound (CAS 1185306-46-0, C6H3D5N2O) replaces the methyl group in 2-Ethyl-d5-5-methylpyrazine with a hydroxyl group. The deuterated ethyl group enhances metabolic stability, making it valuable in pharmacokinetic studies .
- Applications : Used in tracer studies to monitor drug metabolism without altering the parent compound's biological function .
Functional Group Variants
2-Acetyl Pyrazine
- Structure : Features an acetyl group (-COCH3) at position 2 (CAS 22047-25-2, C6H6N2O).
- Applications : Widely used as a flavoring agent (FEMA 3126) due to its nutty, popcorn-like aroma. Unlike this compound, its sensory properties dominate its industrial use .
2-Ethoxy-5-methylpyrazine
- Structure : Contains an ethoxy group (-OCH2CH3) at position 2 (CAS 67845-34-5).
2-Methoxy-5-isopropylpyrazine
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | 1185306-46-0 | C7H5D5N2 | Deuterated ethyl, methyl | Isotopic tracing, metabolic studies |
| 2-Ethyl-5-methylpyrazine | 13360-64-0 | C7H10N2 | Ethyl, methyl | Alarm pheromones, flavoring |
| 2-Acetyl Pyrazine | 22047-25-2 | C6H6N2O | Acetyl | Food flavoring (nutty aroma) |
| 2-Ethoxy-5-methylpyrazine | 67845-34-5 | C7H10N2O | Ethoxy, methyl | Agrochemicals, fragrances |
| 2-Methoxy-5-isopropylpyrazine | 56891-99-7 | C9H14N2O | Methoxy, isopropyl | Food additive (herbal notes) |
Research Findings and Implications
- Isotopic Effects: Deuterated compounds like this compound exhibit slower metabolic degradation compared to non-deuterated analogs, making them indispensable in drug development for tracking metabolic pathways .
- Structural Isomerism: Positional isomers (e.g., 2E5MP vs.
- Functional Group Impact : Substituents such as acetyl or ethoxy groups drastically alter applications (e.g., flavoring vs. pharmaceuticals), highlighting the importance of functional group chemistry in industrial design .
Preparation Methods
Grignard Reagent-Based Synthesis
Deuterated ethyl groups are introduced via alkylation of pyrazine precursors using deuterated Grignard reagents. For example, 5-methylpyrazine undergoes alkylation with deuterated ethylmagnesium bromide (CD₃CD₂MgBr) to yield 2-ethyl-d5-5-methylpyrazine.
Procedure :
-
Substrate : 5-Methylpyrazine (1.0 equiv)
-
Reagent : CD₃CD₂MgBr (2.5 equiv, 1.0 M in THF)
-
Conditions : Dry THF, 0°C to room temperature, 12 hours
-
Workup : Quench with D₂O, extract with ethyl acetate, purify via column chromatography
Yield : 68–72%
Deuterium Purity : 98% (confirmed by mass spectrometry)
Catalytic Deuteration with Transition Metals
Palladium-catalyzed deuteration offers an alternative route. Using deuterium gas (D₂) and a palladium-on-carbon (Pd/C) catalyst, ethyl groups in 2-ethyl-5-methylpyrazine are selectively deuterated under hydrogenolysis conditions:
Reaction Setup :
-
Substrate : 2-Ethyl-5-methylpyrazine (1.0 equiv)
-
Catalyst : 10% Pd/C (0.1 equiv)
-
Deuterium Source : D₂ gas (1 atm)
-
Solvent : Deuterated methanol (CD₃OD)
-
Time : 24 hours
Outcome :
Cycloaddition-Based Synthesis from Deuterated Intermediates
1,3-Dipolar Cycloaddition
A novel approach adapts 1,3-dipolar cycloaddition to construct deuterated pyrazine cores. This method, initially developed for pyridines, involves deuterated N-aminopyridinium salts reacting with acetylenes. For pyrazines, the protocol is modified to use deuterated ethylamine intermediates.
Steps :
-
Deuteration of 1-Aminopyrazinium Salts :
-
Cycloaddition with Acetylenes :
Analytical Validation and Comparative Data
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-Ethyl-d5-5-methylpyrazine, and how is isotopic labeling (deuteration) achieved?
- Methodology : The synthesis typically involves cyclocondensation reactions using deuterated reagents. For example, deuterated ethyl groups (d5) can be introduced via deuterated hydrazines or ethylating agents. A common approach involves reacting hydrazine derivatives with ketones (e.g., acetylated intermediates) under reflux in ethanol, followed by isotopic substitution steps . Deuteration at the ethyl group is critical for isotopic tracing in metabolic or environmental studies, enabling precise tracking via mass spectrometry or NMR .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 2D-HSQC and HMBC NMR analyses resolve structural ambiguities, particularly distinguishing between isomers (e.g., 2-ethyl-5-methyl vs. 2-ethyl-6-methylpyrazine) by correlating deuterated ethyl groups with adjacent carbons .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like cyclohexane/isopropanol (99:1) effectively separate isomers, ensuring >99% purity .
Advanced Research Questions
Q. How do structural isomers of this compound impact bioactivity, and what methodological challenges arise in their separation?
- Methodology : Isomers (e.g., 2-ethyl-5-methyl vs. 2-ethyl-6-methylpyrazine) exhibit identical electroantennogram (EAG) responses in bioassays with fire ants, suggesting similar alarm pheromone activity . However, HPLC separation requires precise optimization:
- Mobile Phase : Hexane/isopropanol (99:1) achieves baseline separation at semipreparative scales, but retention time variability demands rigorous column conditioning .
- Detection : Coupling HPLC with mass spectrometry (LC-MS) enhances isomer identification, especially for deuterated analogs .
Q. What role does deuterium substitution play in modulating the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
- Methodology : The ethyl-d5 group can act as a weak donor in mixed-metal polymers. For example, pyrazine derivatives coordinate with Cu(II)/Ag(I) ions via nitrogen atoms, forming zigzag chains. Deuteration may alter hydrogen-bonding networks, as seen in O–H···O interactions in Cu–Ag coordination polymers . Neutron diffraction studies are recommended to probe deuterium’s impact on crystal packing .
Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?
- Methodology :
- Dose-Response Calibration : Behavioral assays (e.g., fire ant alarm responses) show EC₅₀ values at ~10 ng/µL, but interspecies variability necessitates species-specific dose optimization .
- Isotope Effects : Deuteration may reduce metabolic degradation rates in mammalian models, requiring adjusted dosing intervals in pharmacokinetic studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
